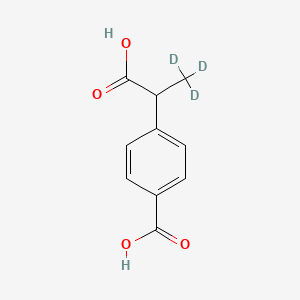

4-Carboxy-|A-methylbenzeneacetic acid-d3

Description

4-Carboxy-α-methylbenzeneacetic acid-d3 (molecular formula: C₁₀H₇D₃O₄, molecular weight: 197.2 g/mol) is a deuterium-labeled derivative of 4-carboxy-α-methylbenzeneacetic acid, a known metabolite of ibuprofen . The compound features three deuterium atoms replacing hydrogen at the α-methyl position, making it isotopically distinct. This labeling is critical for its use as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies, enabling precise quantification of ibuprofen and its metabolites in biological matrices . It is synthesized with high isotopic enrichment (>95%), ensuring minimal interference from non-deuterated analogs during analytical workflows .

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

197.20 g/mol |

IUPAC Name |

4-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |

InChI Key |

ZHJJCJKDNFTHKD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-α-methylbenzeneacetic acid-d3 typically involves the introduction of deuterium atoms into the parent compound, 4-Carboxy-α-methylbenzeneacetic acid. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in the parent compound with deuterium atoms using deuterated solvents and catalysts.

Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods

Industrial production of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-α-methylbenzeneacetic acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Carboxy-α-methylbenzeneacetic acid-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Used in the production of deuterated drugs and other isotopically labeled compounds for research and development.

Mechanism of Action

The mechanism of action of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect its metabolic stability and rate of reaction, providing insights into the compound’s behavior in biological systems. The compound’s interaction with enzymes and receptors can be studied to understand its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated aromatic carboxylic acids share structural and functional similarities but differ in substituents, isotopic labeling positions, and applications. Below is a comparative analysis of 4-carboxy-α-methylbenzeneacetic acid-d3 and related compounds:

Table 1: Comparative Data for Deuterated Carboxylic Acids

Key Differences:

Structural Features: 4-Carboxy-α-methylbenzeneacetic acid-d3 is a bicyclic aromatic acid with a carboxy group at the para position and a deuterated α-methyl group . p-Butyl Ibuprofen-d3 retains ibuprofen’s propionic acid backbone but includes a para-butyl group and deuterated methyl . Mycophenolic Acid-d3 is a larger, polycyclic compound with a conjugated diene and methoxy groups .

Applications: The target compound is specialized for ibuprofen metabolism studies, whereas Mycophenolic Acid-d3 is used in immunosuppressant research . 2,5-Dihydroxybenzoic Acid-d3 is applied in short-chain fatty acid (SCFA) analysis, reflecting its role in gut microbiota studies .

Isotopic Labeling: While all listed compounds have >95% deuterium enrichment, labeling positions vary. For example, 4-(Methylamino)benzoic Acid-d3 labels the methylamino group, whereas 4-carboxy-α-methylbenzeneacetic acid-d3 labels the α-methyl .

Solubility and Stability: 4-(Methylamino)benzoic Acid-d3 is slightly soluble in DMSO and methanol , whereas solubility data for the target compound is unspecified.

Research Findings and Analytical Relevance

- Role in Ibuprofen Metabolism: 4-Carboxy-α-methylbenzeneacetic acid-d3 is identified as a terminal metabolite in microbial degradation pathways of ibuprofen, particularly in Mycobacterium neoaurum SBUG 109 . Its deuterated form allows for differentiation from endogenous metabolites in LC-MS/MS workflows .

- Contrast with Non-Deuterated Analogs: The non-deuterated parent compound (4-carboxy-α-methylbenzeneacetic acid) is reactive in glycosylation and conjugation reactions, as shown in bacterial studies . Deuterated versions exhibit identical chemical reactivity but distinct MS signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.